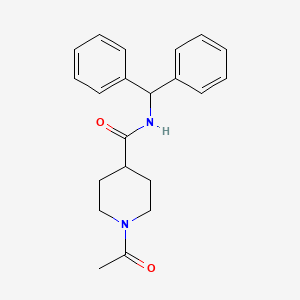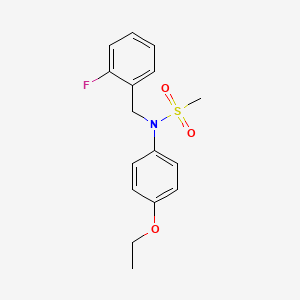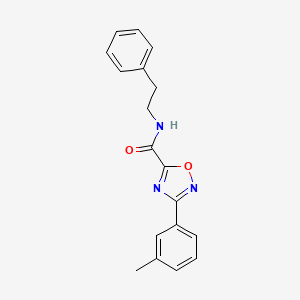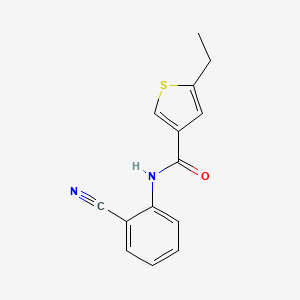
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide, also known as DPMC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxamide compounds, which have been found to have a variety of biological activities. DPMC is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. In
Wirkmechanismus
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide inhibits HDACs by binding to the active site of the enzyme. HDACs are zinc-dependent enzymes, and this compound contains a zinc-binding motif that allows it to bind to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histones, which leads to an increase in histone acetylation and the activation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been suggested that its anticancer activity is due to its ability to induce these processes. This compound has also been found to increase the expression of genes involved in cell differentiation and cell death. In addition, this compound has been found to have anti-inflammatory activity, and it has been suggested that this activity is due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in gene expression and disease. This compound has also been found to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. In addition, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide. One direction is to explore the potential of this compound as a therapeutic agent for cancer and other diseases. This compound has been found to have anticancer activity in vitro and in vivo, and it has been suggested that it may have potential as a therapeutic agent for cancer. Another direction is to explore the role of this compound in epigenetic regulation. HDACs play a critical role in the regulation of gene expression, and this compound has been found to be a potent inhibitor of HDACs. Further research is needed to fully understand the role of this compound in epigenetic regulation. Finally, future research could focus on developing more potent and selective HDAC inhibitors based on the structure of this compound.
Synthesemethoden
The synthesis of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of N-benzylpiperidine with acetic anhydride to form N-benzylpiperidine-4-carboxylic acid. The second step involves the reaction of N-benzylpiperidine-4-carboxylic acid with benzaldehyde in the presence of sodium cyanoborohydride to form N-(diphenylmethyl)piperidine-4-carboxylic acid. The final step involves the reaction of N-(diphenylmethyl)piperidine-4-carboxylic acid with acetyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, this compound can increase histone acetylation, which can lead to the activation of gene expression. This compound has been found to have anticancer activity in vitro and in vivo, and it has been suggested that its anticancer activity is due to its ability to inhibit HDACs.
Eigenschaften
IUPAC Name |
1-acetyl-N-benzhydrylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(24)23-14-12-19(13-15-23)21(25)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJRTYSYQZMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5499025.png)
![2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5499034.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499039.png)
![methyl 3-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B5499043.png)



![7-acetyl-3-(allylthio)-6-[2-(2-thienyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499081.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B5499085.png)
![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5499101.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5499110.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}cyclooctanamine hydrochloride](/img/structure/B5499115.png)
![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)
![3-acetyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5499129.png)